molecular formula C12H10N2O3 B8619167 2-Phenoxy-pyrimidine-5-carboxylic acid methyl ester

2-Phenoxy-pyrimidine-5-carboxylic acid methyl ester

Cat. No. B8619167
M. Wt: 230.22 g/mol
InChI Key: CZRDNWKYZROYBX-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

To a solution of 2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester (0.8 g, 3.7 mmol) in NMP (3 mL) is added sodium phenoxide trihydrate (0.68 g, 4 mmol). The mixture is heated at 100° C. in Biotage Microwave for 60 sec. The reaction is poured into water and the precipitate is collated by filtration and dried to afford 2-phenoxy-pyrimidine-5-carboxylic acid methyl ester (0.56 g, 66%) as a solid. MS: 231 (M+H); 1H NMR (300 MHz, CDCl3): δ 4.75 (s, 3H), 7.19-7.33 (m, 3H), 7.46 (t, 2H) 9.10 (s, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8](S(C)(=O)=O)=[N:9][CH:10]=1)=[O:4].O.O.O.[O-:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Na+].O>CN1C(=O)CCC1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([O:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:9][CH:10]=1)=[O:4] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)S(=O)(=O)C
Name
Quantity
0.68 g
Type
reactant
Smiles
O.O.O.[O-]C1=CC=CC=C1.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is collated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=NC(=NC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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